Pomalidomide-CO-C3-Cl is a compound derived from pomalidomide, a thalidomide analogue used primarily in the treatment of multiple myeloma and certain other hematological malignancies. Pomalidomide itself is recognized for its immunomodulatory properties, which enhance the immune system's ability to fight cancer. The specific compound Pomalidomide-CO-C3-Cl refers to a derivative that includes a chlorinated carbon chain, which may influence its pharmacological properties.
Pomalidomide was first developed by Celgene Corporation and is currently marketed under the brand name Pomalyst. The compound is synthesized through various chemical processes that modify its structure to enhance efficacy and reduce side effects.
Pomalidomide-CO-C3-Cl is classified as an immunomodulatory drug (IMiD) and belongs to the broader category of anti-cancer agents. Its classification stems from its mechanism of action, which involves modulating the immune response and directly affecting tumor cell proliferation.
The synthesis of Pomalidomide-CO-C3-Cl involves several steps, typically beginning with the acylation of amino acids or their derivatives. A common method includes:
The synthesis can yield pomalidomide derivatives with high purity (≥98.5%) using methods that are both efficient and cost-effective. The reaction conditions can be optimized by adjusting temperature, time, and reagent concentrations .
Pomalidomide-CO-C3-Cl features a core structure similar to that of pomalidomide but includes additional chlorinated carbon chains that may alter its interaction with biological targets. The molecular formula and structural details are critical for understanding its reactivity and potential biological activity.
The molecular weight of pomalidomide is approximately 273.27 g/mol, while the specific modifications in Pomalidomide-CO-C3-Cl will affect this value slightly depending on the chlorinated substituents.
Pomalidomide-CO-C3-Cl can undergo various chemical reactions typical for amides and aromatic compounds, including:
Reactions involving Pomalidomide-CO-C3-Cl generally require careful control of reaction conditions to prevent unwanted side reactions or degradation of the compound .
Pomalidomide exerts its effects primarily through:
The addition of chlorinated groups may enhance these effects or modify the pharmacokinetics and bioavailability of the compound .
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during storage .
Pomalidomide-CO-C3-Cl has potential applications in:
CAS No.: 943001-56-7
CAS No.: 17869-27-1
CAS No.: 1990-01-8
CAS No.:
CAS No.: 210769-82-7
CAS No.: 6971-20-6